molecular formula C23H25Cl2N3O2 B12400772 Dehydroaripiprazole-d8-1

Dehydroaripiprazole-d8-1

Cat. No.: B12400772
M. Wt: 454.4 g/mol
InChI Key: CDONPRYEWWPREK-FUEQIQQISA-N
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Description

Dehydroaripiprazole-d8-1 is a deuterium-labeled derivative of Dehydroaripiprazole, which is an active metabolite of Aripiprazole. Aripiprazole is an antipsychotic agent used primarily in the treatment of schizophrenia and bipolar disorder. This compound is used in scientific research to study the pharmacokinetics and metabolic profiles of Aripiprazole and its metabolites .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dehydroaripiprazole-d8-1 involves the deuteration of Dehydroaripiprazole. This process typically includes the incorporation of stable heavy isotopes of hydrogen (deuterium) into the molecular structure. The synthetic route may involve the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the purity of the final product. Quality control measures are implemented to ensure the consistency and reliability of the compound for research purposes .

Chemical Reactions Analysis

Types of Reactions

Dehydroaripiprazole-d8-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce lower oxidation state compounds .

Scientific Research Applications

Dehydroaripiprazole-d8-1 is widely used in scientific research for various applications, including:

Mechanism of Action

Dehydroaripiprazole-d8-1 exerts its effects through partial agonism at dopamine D2 receptors and serotonin 5-HT1A receptors, as well as antagonism at serotonin 5-HT2A receptors. This unique mechanism of action helps stabilize dopamine and serotonin levels in the brain, contributing to its antipsychotic effects. The compound’s interaction with these receptors modulates neurotransmitter release and signaling pathways, leading to therapeutic effects in the treatment of schizophrenia and bipolar disorder .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The incorporation of deuterium atoms can alter the compound’s metabolic stability and pharmacokinetic profile, making it a valuable tool for research .

Properties

Molecular Formula

C23H25Cl2N3O2

Molecular Weight

454.4 g/mol

IUPAC Name

7-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-1H-quinolin-2-one

InChI

InChI=1S/C23H25Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-9,16H,1-2,10-15H2,(H,26,29)/i11D2,12D2,13D2,14D2

InChI Key

CDONPRYEWWPREK-FUEQIQQISA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)([2H])[2H])([2H])[2H])C4=C(C(=CC=C4)Cl)Cl)([2H])[2H])[2H]

Canonical SMILES

C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C(C(=CC=C4)Cl)Cl

Origin of Product

United States

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